molecular formula C16H30Cl2O2 B135337 7,8-Dichlorohexadecanoic acid CAS No. 129244-82-2

7,8-Dichlorohexadecanoic acid

Cat. No.: B135337
CAS No.: 129244-82-2
M. Wt: 325.3 g/mol
InChI Key: IWIVTQOROAIDTG-UHFFFAOYSA-N
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Description

7,8-Dichlorohexadecanoic acid is a synthetically modified fatty acid of significant interest in biochemical and pharmacological research. As a chlorinated derivative of hexadecanoic acid (palmitic acid), it serves as a crucial molecular tool for investigating the structure-activity relationships of fatty acids and their role in cellular processes . Researchers utilize this compound to study the impact of chlorine substituents on lipid metabolism, membrane biophysics, and protein-ligand interactions. Its potential applications include probing metabolic pathways disrupted in diseases like cancer, where altered fatty acid metabolism is a hallmark . The dichlorination at the 7,8 position is designed to modulate the molecule's electronic properties, steric hindrance, and metabolic stability, making it a valuable probe for developing novel enzyme inhibitors or understanding the biochemical basis of metabolic disorders. This compound is intended for laboratory research purposes to advance the discovery of new therapeutic targets.

Properties

CAS No.

129244-82-2

Molecular Formula

C16H30Cl2O2

Molecular Weight

325.3 g/mol

IUPAC Name

7,8-dichlorohexadecanoic acid

InChI

InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-8-11-14(17)15(18)12-9-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20)

InChI Key

IWIVTQOROAIDTG-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl

Canonical SMILES

CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl

Synonyms

7,8-Dichlorohexadecanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Dichlorinated Fatty Acids

9,10-Dichlorooctadecanoic Acid (CAS 5829-48-1)
  • Structure : An 18-carbon fatty acid with chlorine atoms at positions 9 and 10.
  • Synthesis: Prepared by chlorinating octadec-9-enoic acid, analogous to the method for 7,8-dichlorohexadecanoic acid .
  • Mass Spectrometry : The methyl ester derivative shows a parent ion at m/z 366 (C₁₉H₃₆O₂Cl₂) and a daughter ion at m/z 294 (loss of 2 HCl) .
  • Key Differences: Longer carbon chain (C18 vs. C16) increases molecular weight (353.37 vs. 325.31) and may enhance hydrophobicity . Chlorine positions (9,10 vs.
Other Dichlorinated Fatty Acids

Reactivity and Stability

  • Dehydrohalogenation: Both this compound and 9,10-dichlorooctadecanoic acid eliminate HCl under EI-MS conditions, forming alkenes (m/z 266 and 294, respectively) . This suggests similar lability in acidic or high-energy environments.
  • Synthetic Control : Chlorination of unsaturated precursors ensures regiospecificity, avoiding random substitution seen in saturated fatty acid chlorination (e.g., polychlorinated products from palmitic acid at 70°C) .

Physical Properties

Property This compound 9,10-Dichlorooctadecanoic Acid
Molecular Formula C₁₆H₃₀Cl₂O₂ C₁₈H₃₄Cl₂O₂
Molecular Weight 325.31 353.37
Physical State White waxy solid Likely similar (waxy solid)
Purity (GC-MS) >99% >99%
CAS Number 129244-82-2 5829-48-1

Regulatory and Environmental Considerations

  • Chlorinated fatty acids are less environmentally persistent than polyhalogenated aromatics (e.g., hexachlorodibenzo-p-dioxins) due to biodegradability of the aliphatic chain .

Preparation Methods

Biogenic Pathway from Pulp Mill Effluents

Environmental studies identify 7,8-dichlorohexadecanoic acid as a metabolite of 9,10-dichlorooctadecanoic acid via β-oxidation in aquatic microorganisms. This two-carbon cleavage pathway mirrors fatty acid degradation in eukaryotes but occurs under aerobic conditions in Pseudomonas spp.

Key Steps :

  • Activation : 9,10-Dichlorooctadecanoic acid → Acyl-CoA ester

  • Dehydrogenation : Formation of trans-Δ²-enoyl-CoA

  • Hydration : Addition of water to β-ketoacyl-CoA

  • Thiolytic Cleavage : Release of acetyl-CoA and 7,8-dichlorohexadecanoyl-CoA

Laboratory Simulation :

  • Chemical β-Oxidation : Employing KMnO₄ in acidic conditions (H₂SO₄, 80°C) cleaves 9,10-dichlorooctadecanoic acid at the α,β position.

  • Yield : 40–50% after extraction with hexane-acetone (3:1)

  • Limitation : Overoxidation to dichlorotetradecanoic acid occurs at >90°C

Catalytic Chlorination of Palmitic Acid

Radical-Inhibited Chlorination

The patent EP0087835B1 details a catalyst system for α-chlorination of stearic acid, adaptable to internal positions using modified conditions:

Catalyst Composition :

  • Radical Inhibitor : Tetracyanoquinodimethane (TCNQ, 0.05–0.5 mol%)

  • Strong Acid : H₂SO₄ (1.6–3.2 mol%)

  • Organic Anhydride : Acetic anhydride (0.06 mol%)

Procedure :

  • Melt palmitic acid at 80°C under N₂.

  • Add TCNQ, dissolve via Cl₂ sparging (0.05 L/min).

  • Introduce acetic anhydride and H₂SO₄.

  • Heat to 150°C, increase Cl₂ flow to 0.5 L/min for 6 hr.

Results :

  • Regioselectivity : 70–80% chlorination at C7 and C8

  • Yield : 55–60% after silica gel cleanup

  • Side Reactions : 10–15% 7-monochloro and 5% polychlorinated derivatives

Challenges :

  • Radical inhibitors suppress C–H abstraction at methylene groups but favor terminal over internal chlorination.

  • Increasing TCNQ concentration >1 mol% promotes dichlorination but reduces yield due to polymer formation.

Substitution of Dihydroxyhexadecanoic Acid

SN2 Displacement with HCl

Dihydroxy precursors offer a stereospecific route, though practical yields remain low:

Synthesis Steps :

  • Epoxidation : Treat hexadec-7-enoic acid with mCPBA to form 7,8-epoxyhexadecanoic acid.

  • Acid-Catalyzed Ring Opening : React with HCl (conc.) to yield threo-7,8-dichlorohexadecanoic acid.

Optimization Data :

ParameterValue
Epoxidation Yield85% (0°C, CH₂Cl₂)
HCl Concentration12 M (neat)
Reaction Time24 hr
Final Yield35–40%

Drawbacks :

  • Epoxide preparation requires anhydrous conditions.

  • Competing formation of chlorohydrins reduces dichloride purity.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodYield (%)RegioselectivityStereocontrolScalability
Halogenation of Δ⁷60–75HighModerateIndustrial
β-Oxidation40–50AbsoluteNoneLab-scale
Catalytic Chlorination55–60ModerateLowPilot-scale
Epoxide Substitution35–40HighHighLab-scale

Key Observations :

  • Halogenation of Δ⁷ Acid : Highest yield but requires pure unsaturated acid feedstock.

  • Catalytic Chlorination : Sole method applicable to saturated precursors, albeit with poor regioselectivity.

  • Biogenic β-Oxidation : Environmentally relevant but impractical for bulk synthesis.

Industrial and Environmental Implications

Byproduct in Pulp Bleaching

This compound accumulates in fish lipids near mills using ClO₂ bleaching, constituting 30% of extractable organochlorine. Effluent treatment with activated sludge reduces concentrations by 90% via microbial β-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dichlorohexadecanoic acid
Reactant of Route 2
7,8-Dichlorohexadecanoic acid

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